1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate
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Overview
Description
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate is a 1D-myo-inositol monophosphate derivative having the phosphate group at the 3-position and an N-acetyl alpha-D-glucosaminyl residue attached at the 1-position. It is a 2-deoxy-alpha-D-glucoside and a myo-inositol monophosphate derivative. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate(2-).
Scientific Research Applications
Glycosyl-Phosphatidylinositol (GPI) Biosynthesis
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate plays a role in the biosynthesis of GPI membrane anchors. Research demonstrates the synthesis of compounds related to this process, providing insights into the early and intermediate steps of GPI biosynthesis (Cottaz, Brimacombe, & Ferguson, 1993).
Mycothiol Biosynthesis
This compound is significant in the biosynthesis of mycothiol, a major thiol in mycobacteria crucial for Mycobacterium tuberculosis growth. Studies have elucidated the biochemical pathway, indicating the compound's role in producing mycothiol and its precursors (Newton, Ta, Bzymek, & Fahey, 2006).
Enzyme Inhibition Studies
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate analogues have been synthesized to study the inhibition of enzymes in GPI biosynthesis. These studies help understand the molecular mechanisms of diseases caused by parasites and provide a basis for developing therapeutic agents (Crossman, Urbaniak, & Ferguson, 2008).
Structural Analysis and Synthesis
Research into the synthesis and structural analysis of derivatives of this compound offers insights into substrate specificity and reaction mechanisms in biosynthetic pathways. These studies contribute to a better understanding of biochemical processes and potential therapeutic targets (Nicholas, Eckman, Kováč, Otero-Quintero, & Bewley, 2003).
properties
Product Name |
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate |
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Molecular Formula |
C14H26NO14P |
Molecular Weight |
463.33 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H26NO14P/c1-3(17)15-5-7(19)6(18)4(2-16)27-14(5)28-12-9(21)8(20)10(22)13(11(12)23)29-30(24,25)26/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H2,24,25,26)/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-/m1/s1 |
InChI Key |
CHTTVMDQGBOCME-DNSWDBFXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@H]2O)OP(=O)(O)O)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)OP(=O)(O)O)O)O)O)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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